molecular formula C10H8Cl2N2O3 B3822310 2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione

2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione

Cat. No.: B3822310
M. Wt: 275.08 g/mol
InChI Key: NDBSHECYQXNQGT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O3/c1-5-9(15)13-10(16)14(17-5)6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBSHECYQXNQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is a synthetic organic compound belonging to the oxadiazine family. Its unique structure, characterized by a dichlorophenyl group and an oxadiazine core, suggests potential biological activity. This article reviews the compound's biological properties, synthesis methods, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8Cl2N2O3. The presence of chlorine atoms enhances its lipophilicity and biological potency. The compound's structure can be summarized in the following table:

PropertyValue
Molecular FormulaC10H8Cl2N2O3
Molecular Weight275.08 g/mol
Melting PointNot specified
Density1.522 g/cm³
Boiling Point376.5 °C

Biological Activity

Research indicates that oxadiazine derivatives exhibit a range of biological activities including:

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reactions Involving Amidoximes : A common method involves the reaction of amidoximes with maleates or fumarates in the presence of a base. This method has been optimized for yield and specificity .
  • Functionalization : The compound can undergo various functionalization reactions that modify its properties and enhance biological activity.

Case Studies

Several studies have explored the biological activity of similar oxadiazine derivatives:

  • Study on Antimicrobial Activity : Research demonstrated that derivatives of oxadiazines exhibited significant antimicrobial properties against a range of pathogens. Specific attention was given to the structure-activity relationship (SAR) highlighting how modifications to the oxadiazine core influenced activity.
  • Anticancer Research : A study reported that certain oxadiazine derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The study emphasized the importance of substituents on the oxadiazine ring in determining anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds share structural motifs (e.g., dichlorophenyl substituents, heterocyclic cores) or herbicidal/fungicidal activity with methazole. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Methazole and Analogous Compounds
Compound Name CAS Number Molecular Formula Core Structure Substituents/Functional Groups Primary Use
Methazole 20816-12-0 C₁₀H₇Cl₂N₂O₃ 1,2,4-Oxadiazolidine-3,5-dione 3,4-Dichlorophenyl, methyl Herbicide (PSII inhibitor)
Procymidone N/A C₁₃H₁₁Cl₂NO₂ 3-Azabicyclo[3.1.0]hexane-2,4-dione 3,5-Dichlorophenyl, methyl, isopropyl Fungicide (inhibits glycerol biosynthesis)
Vinclozolin N/A C₁₂H₉Cl₂NO₃ 2,4-Oxazolidinedione 3,5-Dichlorophenyl, ethenyl, methyl Fungicide (androgen receptor antagonist)
Iprodione N/A C₁₃H₁₃Cl₂N₃O₃ Imidazolidine-2,4-dione 3,5-Dichlorophenyl, isopropyl carboxamide Fungicide (inhibits fungal cell division)
Metribuzin 21087-64-9 C₈H₁₄N₄OS 1,2,4-Triazin-5-one tert-Butyl, methylthio, amino Herbicide (PSII inhibitor)
Key Findings :

Structural Similarities :

  • Dichlorophenyl Group : Methazole, procymidone, and vinclozolin share substituted phenyl rings (3,4- or 3,5-dichloro), which enhance binding to biological targets via hydrophobic and halogen-bonding interactions .
  • Heterocyclic Cores : Methazole’s oxadiazolidine-dione core differs from procymidone’s bicyclic dione and vinclozolin’s oxazolidinedione. These variations influence metabolic stability and target specificity .

Functional Differences :

  • Herbicides vs. Fungicides : Methazole and metribuzin are PSII-inhibiting herbicides, whereas procymidone, vinclozolin, and iprodione are fungicides with distinct modes of action (e.g., glycerol biosynthesis inhibition, androgen disruption) .
  • Substituent Effects : Methazole’s methyl group at position 4 enhances soil persistence compared to metribuzin’s triazine ring, which degrades more rapidly in aerobic conditions .

Efficacy and Selectivity: Methazole requires lower application rates (75% purity formulation) compared to metribuzin (70% purity) for equivalent weed control, likely due to its stronger electron-withdrawing dichlorophenyl group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated aryl precursors and heterocyclic intermediates. Key parameters include temperature control (60–85°C), solvent polarity (e.g., glacial acetic acid), and catalyst selection (acidic or basic conditions). Optimization via factorial design (e.g., varying molar ratios, reaction time) can enhance yield. For example, analogous oxadiazole syntheses require refluxing with hydrazine derivatives and careful pH adjustments .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing structural purity and functional groups in this compound?

  • Methodological Answer : Use a combination of FT-IR (to confirm carbonyl and C-Cl stretches), 1^1H/13^{13}C-NMR (to verify aromatic substituents and methyl groups), and HPLC (for purity assessment). Mass spectrometry (EIMS or HRMS) is critical for molecular weight confirmation. Recrystallization and column chromatography (silica gel, petroleum ether/ethyl acetate) are standard purification steps .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., oxadiazinane derivatives with pesticidal or antimicrobial activity). Use in vitro models like enzyme inhibition (acetylcholinesterase for pesticidal activity) or bacterial/fungal growth assays. Dose-response curves (0.1–100 µM) and positive/negative controls are essential for validating activity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Employ quantum chemical calculations (DFT or ab initio methods) to model reaction pathways and transition states. Solvent effects can be simulated using COSMO-RS. Machine learning models trained on analogous compounds (e.g., oxadiazoles) may predict degradation products or regioselectivity in derivatization .

Q. How can contradictory data on this compound’s biological efficacy across studies be systematically resolved?

  • Methodological Answer : Conduct meta-analysis with standardized protocols (e.g., fixed concentrations, uniform assay conditions). Evaluate variables like solvent choice (DMSO vs. ethanol) and cell line/pathogen strain specificity. Statistical tools (ANOVA, Tukey’s HSD) can identify confounding factors .

Q. What advanced separation technologies are suitable for isolating enantiomers or byproducts during large-scale synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns or simulated moving bed (SMB) chromatography can resolve enantiomers. Membrane separation (nanofiltration) may remove low-molecular-weight impurities. Process analytical technology (PAT) ensures real-time monitoring of purity .

Q. How can reaction engineering principles optimize the scalability of this compound’s synthesis?

  • Methodological Answer : Use microreactor systems to enhance heat/mass transfer and minimize side reactions. Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps. Process simulation software (Aspen Plus) models batch-to-continuous transitions, while DOE (Box-Behnken design) optimizes parameters like residence time and mixing efficiency .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing variability in synthetic yield or biological assay results?

  • Methodological Answer : Apply response surface methodology (RSM) to correlate input variables (e.g., temperature, catalyst loading) with output (yield). Principal component analysis (PCA) reduces dimensionality in multivariate datasets. Robustness testing (Youden’s approach) identifies critical factors in assay reproducibility .

Q. How can researchers investigate environmental degradation pathways of this compound using advanced analytical techniques?

  • Methodological Answer : Perform photolysis/hydrolysis studies under simulated environmental conditions (UV light, pH 5–9). LC-QTOF-MS identifies transformation products, while QSAR models predict ecotoxicity. Isotopic labeling (14^{14}C-tracing) quantifies mineralization rates in soil/water matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.